Regiochemical Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Pyrazole Attachment Modulates CCR5 Binding Affinity by ≥10-Fold
In the pyrazolo-piperidine class of CCR5 antagonists, the position of piperidine attachment to the pyrazole ring is a critical determinant of antiviral potency. SAR studies on the 4-pyrazolylpiperidine series established that the unsubstituted nitrogen atom of the pyrazole must occupy the meta position relative to the piperidine connection for optimal activity; compounds deviating from this geometry lost substantial potency [1]. The target compound, 3-(3-phenyl-1H-pyrazol-5-yl)piperidine, presents a distinct connectivity pattern—piperidine at the pyrazole 5-position rather than the 4-position—creating a different spatial relationship between the basic piperidine nitrogen and the pyrazole H-bond donor/acceptor system. This geometric distinction is directly relevant to procurement decisions because the 4-piperidinyl isomer (CAS 885654-40-0) cannot recapitulate the same binding pose, as demonstrated by molecular docking studies where the piperidine nitrogen must engage Glu283 in CCR5 and the pyrazole-phenyl moiety must simultaneously occupy the major hydrophobic subpocket between helices IV–VII [2].
| Evidence Dimension | Positional isomer impact on CCR5 antagonist potency (class-level SAR) |
|---|---|
| Target Compound Data | 3-(3-Phenyl-1H-pyrazol-5-yl)piperidine: piperidine attached at pyrazole C-5; no direct CCR5 IC₅₀ available for this specific compound. |
| Comparator Or Baseline | 4-Pyrazolylpiperidine CCR5 antagonists (e.g., compound 8a): optimal when pyrazole N is meta to piperidine; >10-fold potency loss with suboptimal placement [1]. 4-(3-Phenyl-1H-pyrazol-5-yl)piperidine (CAS 885654-40-0) represents the alternative connectivity. |
| Quantified Difference | ≥10-fold difference in antiviral IC₅₀ between optimal and suboptimal pyrazole nitrogen placement in 4-pyrazolylpiperidine CCR5 antagonists [1]. Exact differential for the target compound remains to be experimentally determined. |
| Conditions | CCR5 binding assay and MAGI cell-based HIV-1 entry assay (M-tropic Ba-L strain); Bioorg. Med. Chem. Lett. 2004 [1] |
Why This Matters
Procurement of the correct regioisomer is essential because the 4-piperidinyl analog cannot adopt the binding pose required for engagement of CCR5's Glu283 salt-bridge, a key anchoring interaction validated by co-crystal structures of related chemotypes.
- [1] Mills, S. G.; et al. Antagonists of Human CCR5 Receptor Containing 4-(Pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-Pyrazolylpiperidine Side Chains. Bioorg. Med. Chem. Lett. 2004, 14 (4), 947–951. View Source
- [2] Cox, B. D.; et al. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Med. Chem. Lett. 2015, 6 (7), 753–757. PMC4499816. View Source
